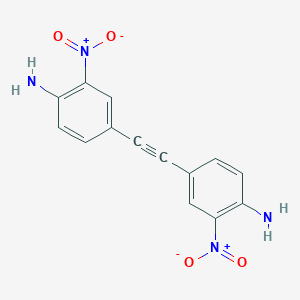
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of fluorine and imino groups in its structure enhances its reactivity and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent reaction is typically carried out in the presence of a catalyst such as Lewis acids or silica-supported solid acids .
Another method involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. This method involves irradiating an ethanolic solution of the aldehyde, β-ketoester, and guanidine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts and biocatalysts can also enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one: This compound is similar in structure but has a tosyl group instead of a methyl group, which can affect its reactivity and biological activity.
3,4-Dihydropyrimidin-2(1H)-ones/thiones: These compounds share the dihydropyrimidine core structure but differ in the substituents attached to the ring.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine distinguishes it from other dihydropyrimidines. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7FN4 |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
5-fluoro-2-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7FN4/c1-10-2-3(6)4(7)9-5(10)8/h2H,1H3,(H3,7,8,9) |
InChI Key |
HKTOJVQFUHYWGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=NC1=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)



![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)


![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)


![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)


